molecular formula C17H14F2N2O B2806242 2,6-difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide CAS No. 852136-47-1

2,6-difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide

Cat. No.: B2806242
CAS No.: 852136-47-1
M. Wt: 300.309
InChI Key: NEIIFCLNGDNKFL-UHFFFAOYSA-N
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Description

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Benzamide is a simple compound consisting of a benzene ring connected to a carboxamide group.


Synthesis Analysis

Indole derivatives can be synthesized from tryptophan, an essential amino acid derived entirely from the diet . The gut microbiota is involved in the bioconversion of indoles from tryptophan .


Chemical Reactions Analysis

CYP2A6 can oxidize indole at the C-2, C-3, and C-6 positions to synthesize oxindole, indoxyl (3-hydroxyindole), and 6-hydroxyindole, respectively .

Scientific Research Applications

Synthesis and PET Imaging Potential

  • The compound 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, a derivative closely related to the specified chemical, was synthesized for potential use as a PET imaging agent for B-Raf(V600E) in cancers. This synthesis involved a 9-step process starting from 2,6-difluorobenzoic acid, highlighting the compound's utility in cancer diagnosis and research (Wang et al., 2013).

Chemical Synthesis Innovations

  • Innovations in chemical synthesis have been demonstrated by the development of new methods for the redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers, showcasing the versatility of related difluoro compounds in synthetic organic chemistry. This method is noted for its broad substrate compatibility and high regioselectivity, offering a new pathway for synthesizing difluorinated compounds (Cui et al., 2023).

Potential Antimicrobial Applications

  • A strategic synthesis of fluorinated indol-2-ones, which include structures related to the specified compound, demonstrated good yields and showed promising in vitro antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Chundawat et al., 2016).

Exploration in Drug Development

  • The role of similar benzamide derivatives in drug development, particularly as ALK5 inhibitors with potential anti-fibrosis effects, has been investigated. This research provides insights into the therapeutic potential of these compounds in treating fibrotic diseases and possibly other conditions (Kim et al., 2008).

Sensing and Molecular Interaction Studies

  • The synthesis and characterization of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlight the diverse applications of related compounds in sensing technologies, particularly for fluoride anion detection. This research underscores the compound's utility in developing colorimetric sensors based on intramolecular charge transfer mechanisms (Younes et al., 2020).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They show various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Properties

IUPAC Name

2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIIFCLNGDNKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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